molecular formula C19H19ClO4S B3034576 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 193021-78-2

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B3034576
Key on ui cas rn: 193021-78-2
M. Wt: 378.9 g/mol
InChI Key: QSJBEBMAIWSMAT-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

To a solution of 4-[4-(4-chlorophenoxy)phenylthiomethyl]tetrahydropyran-4-carboxylic acid ethyl ester (70 mg, 0.17 mmol) in ethanol (2 mL) containing two drops of water, was added potassium hydroxide (58.3 mg, 1.04 mmol). The mixture was refluxed for 13 hours, cooled to room temperature, acidified to pH 4, and extracted with ethyl acetate (4×50 mL). The combined organic layers were dried over magnesium sulfate, and concentrated to afford 4-[4-(4-chlorophenoxy)phenylthiomethyl]-tetrahydropyran-4-carboxylic acid (66 mg, 100%), which is spectroscopically identical to that isolated from the prior procedure of Example 7D.
Name
4-[4-(4-chlorophenoxy)phenylthiomethyl]tetrahydropyran-4-carboxylic acid ethyl ester
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
58.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:12][S:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)=[CH:16][CH:15]=2)[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5])C.[OH-].[K+]>C(O)C.O>[Cl:27][C:24]1[CH:23]=[CH:22][C:21]([O:20][C:17]2[CH:16]=[CH:15][C:14]([S:13][CH2:12][C:6]3([C:4]([OH:5])=[O:3])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]3)=[CH:19][CH:18]=2)=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
4-[4-(4-chlorophenoxy)phenylthiomethyl]tetrahydropyran-4-carboxylic acid ethyl ester
Quantity
70 mg
Type
reactant
Smiles
C(C)OC(=O)C1(CCOCC1)CSC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Two
Name
Quantity
58.3 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 13 hours
Duration
13 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)SCC2(CCOCC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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